REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH2:20](N=C=NCCCN(C)C)C>CN(C)C1C=CN=CC=1.CO>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][CH3:20])=[O:15])=[CH:17][CH:18]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off under reduced pressure and ice water
|
Type
|
ADDITION
|
Details
|
was poured to the residue
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with 10% citric acid aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g | |
YIELD: PERCENTYIELD | 83.6% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |